

Iosimenol in Contrast-Enhanced Computed Tomography: A Technical Review

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Compound of Interest

Compound Name: *Iosimenol*

Cat. No.: *B1672088*

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Introduction

Iosimenol is a next-generation, iso-osmolar, non-ionic dimeric iodinated contrast medium developed for use in contrast-enhanced computed tomography (CE-CT) and other X-ray-based imaging modalities. Its development was driven by the need for a contrast agent with an optimal balance of high iodine concentration for excellent image enhancement, low viscosity for ease of administration, and an iso-osmolar profile to improve patient tolerance and safety. This technical guide provides an in-depth review of **Iosimenol**, presenting key data on its physicochemical properties, pharmacokinetic profile, and clinical performance in CE-CT, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

Iosimenol is designed to be isotonic with blood, which is a key factor in its favorable safety profile. A critical advantage of **Iosimenol** is its lower viscosity compared to other iso-osmolar contrast agents at similar iodine concentrations, which can facilitate rapid injection rates and the use of smaller gauge catheters.^[1]

Table 1: Physicochemical Properties of **Iosimenol** in Comparison to Iodixanol

Property	Iosimanol	Iodixanol
Molecular Structure	Non-ionic dimer	Non-ionic dimer
Iodine Concentration (mg I/mL)	270, 340	270, 320
Osmolality (mOsm/kg H ₂ O)	Iso-osmolar (~290)	Iso-osmolar (~290)
Viscosity at 20°C (mPa·s)	Lower than Iodixanol	Higher than Iosimanol
Viscosity at 37°C (mPa·s)	Lower than Iodixanol	Higher than Iosimanol
Hydrophilicity	Extremely hydrophilic	Highly hydrophilic[2][3]

Note: Specific viscosity values are dependent on the iodine concentration and temperature and are noted to be lower for **Iosimanol** compared to Iodixanol at equivalent iodine concentrations. [1]

Pharmacokinetics and Biotransformation

Iosimanol exhibits a pharmacokinetic profile characteristic of extracellular fluid contrast agents. It is not metabolized and is rapidly excreted by the kidneys through glomerular filtration.[4][5]

Table 2: Pharmacokinetic Parameters of **Iosimanol** in Healthy Human Subjects

Parameter	Value (mean ± SD)
Distribution Half-life ($t_{1/2\alpha}$)	0.17 ± 0.08 hours (10.2 ± 4.8 minutes)[4]
Terminal Elimination Half-life ($t_{1/2\beta}$)	2.01 ± 0.32 hours[4]
Apparent Volume of Distribution (Vd)	0.27 ± 0.05 L/kg[4]
Metabolism	Not metabolized[4][5]
Excretion	Primarily via glomerular filtration[4]

Clinical Efficacy in Contrast-Enhanced CT

The efficacy of a contrast agent in CE-CT is primarily determined by its ability to enhance the attenuation of X-rays in target tissues, measured in Hounsfield Units (HU). Clinical studies have

demonstrated that **losimenol** provides excellent vascular and organ enhancement.

Table 3: Efficacy of **losimenol** (340 mg I/mL) vs. Iodixanol (320 mg I/mL) in Aortic Enhancement in a Phase 2 CT Trial

Parameter	losimenol 340	Iodixanol 320
Aortic Attenuation (HU)	Slightly higher	Slightly lower
Statistical Significance	Not statistically significant	-

Note: The aortic attenuation was slightly higher with **losimenol** 340 compared to Iodixanol 320, though the difference was not statistically significant.[\[1\]](#)

Safety and Tolerability

losimenol has been shown to be well-tolerated in clinical trials.[\[4\]](#)[\[6\]](#) The most common adverse event is a feeling of warmth, which is a known effect of iodinated contrast media.[\[1\]](#)[\[6\]](#)

Table 4: Adverse Events in a Phase 2 Trial Comparing **losimenol** and Iodixanol

Adverse Event	losimenol (Intravenous)	Iodixanol (Intravenous)
Feeling of Warmth	26.2%	31.6%
Headache	Reported in 8 patients (across both groups and administration routes)	-
Nausea	Reported in 5 patients (across both groups and administration routes)	-
Pruritus	Reported in 5 patients (across both groups and administration routes)	-

Data from a Phase 2 trial including both intravenous (CT) and intra-arterial injections.[\[1\]](#)

Experimental Protocols

Preclinical Safety Assessment

Standard preclinical studies for iodinated contrast media evaluate potential toxicity and tolerability.

- **Erythrocyte Morphology:** The effect of the contrast medium on red blood cell shape is assessed, typically by incubating whole blood with the agent and examining the cells under a microscope for any changes from the normal biconcave disc shape.[\[7\]](#)
- **Coagulation Studies:** The influence on blood clotting is evaluated by measuring parameters such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma incubated with the contrast agent.[\[8\]](#)
- **Neural Tolerance:** This is assessed in animal models, commonly by intracisternal injection in rats.[\[9\]](#) Following administration, animals are observed for any behavioral changes or signs of neurotoxicity.[\[9\]](#)
- **Immunosensitizing Potential:** This is evaluated using models such as the skin sensitization test in guinea pigs.[\[10\]](#)

Clinical Trial Methodology for Efficacy and Safety in CE-CT

Phase 2 and 3 clinical trials for new contrast agents typically follow a randomized, controlled, double-blind design.

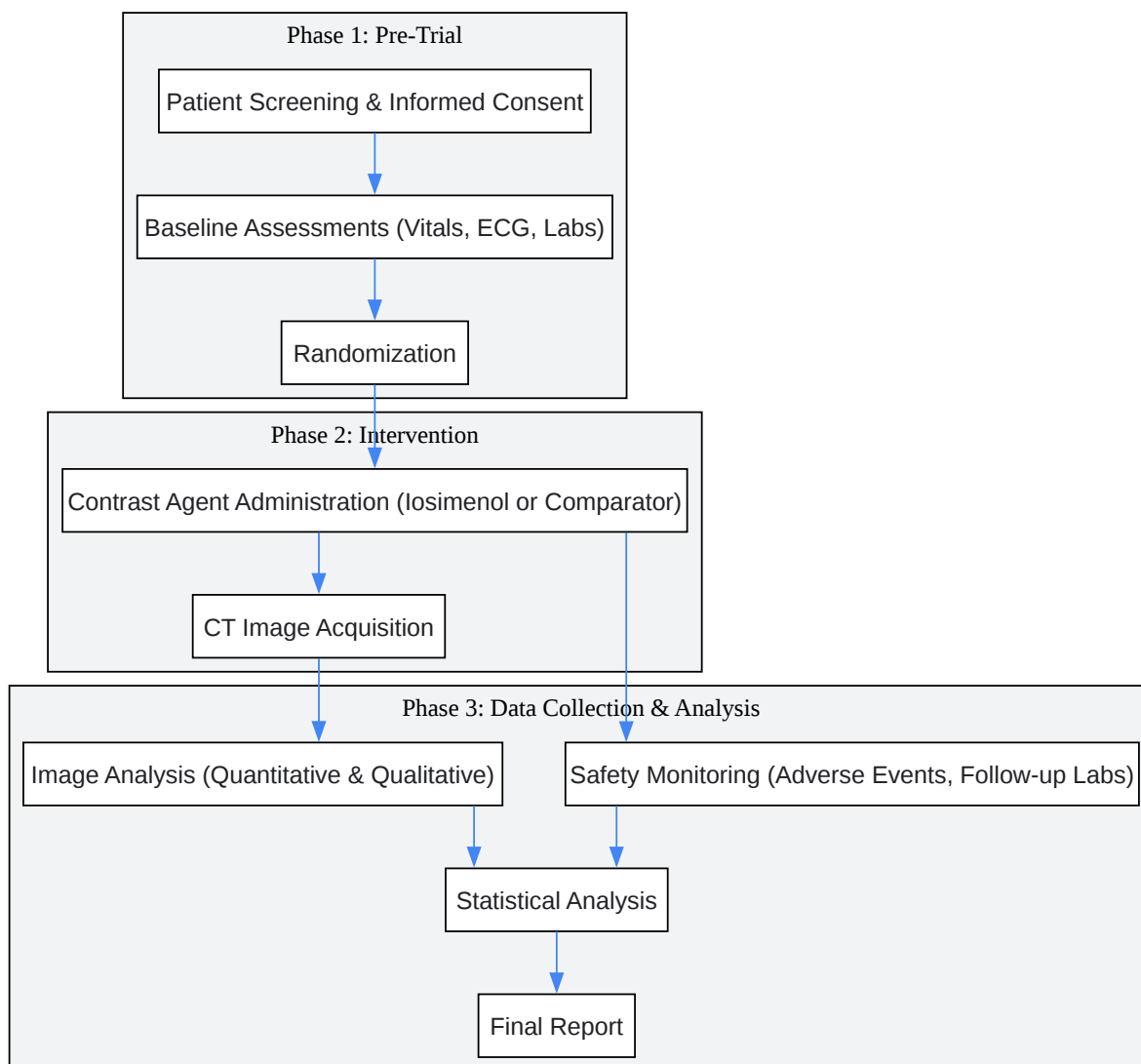
- **Patient Population:** Adult patients scheduled for a clinically indicated CE-CT of the body are enrolled. Key inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.
- **Randomization and Blinding:** Patients are randomly assigned to receive either the investigational contrast agent (**losimenol**) or a comparator (e.g., Iodixanol). Both the patient and the investigating radiologist are blinded to the treatment allocation.

- **Contrast Administration:** A standardized volume and injection rate of the contrast medium are used. For example, 100 mL administered at a mean rate of 2.3 mL/s.[\[1\]](#)
- **Efficacy Assessment:** The primary efficacy endpoint is typically the degree of contrast enhancement in a target vessel or organ, measured in Hounsfield Units on the CT images. Image quality may also be assessed subjectively by blinded readers.[\[1\]](#)
- **Safety Assessment:** Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology and clinical chemistry) at baseline and at specified intervals after contrast administration.[\[1\]](#)[\[6\]](#)

Visualizations

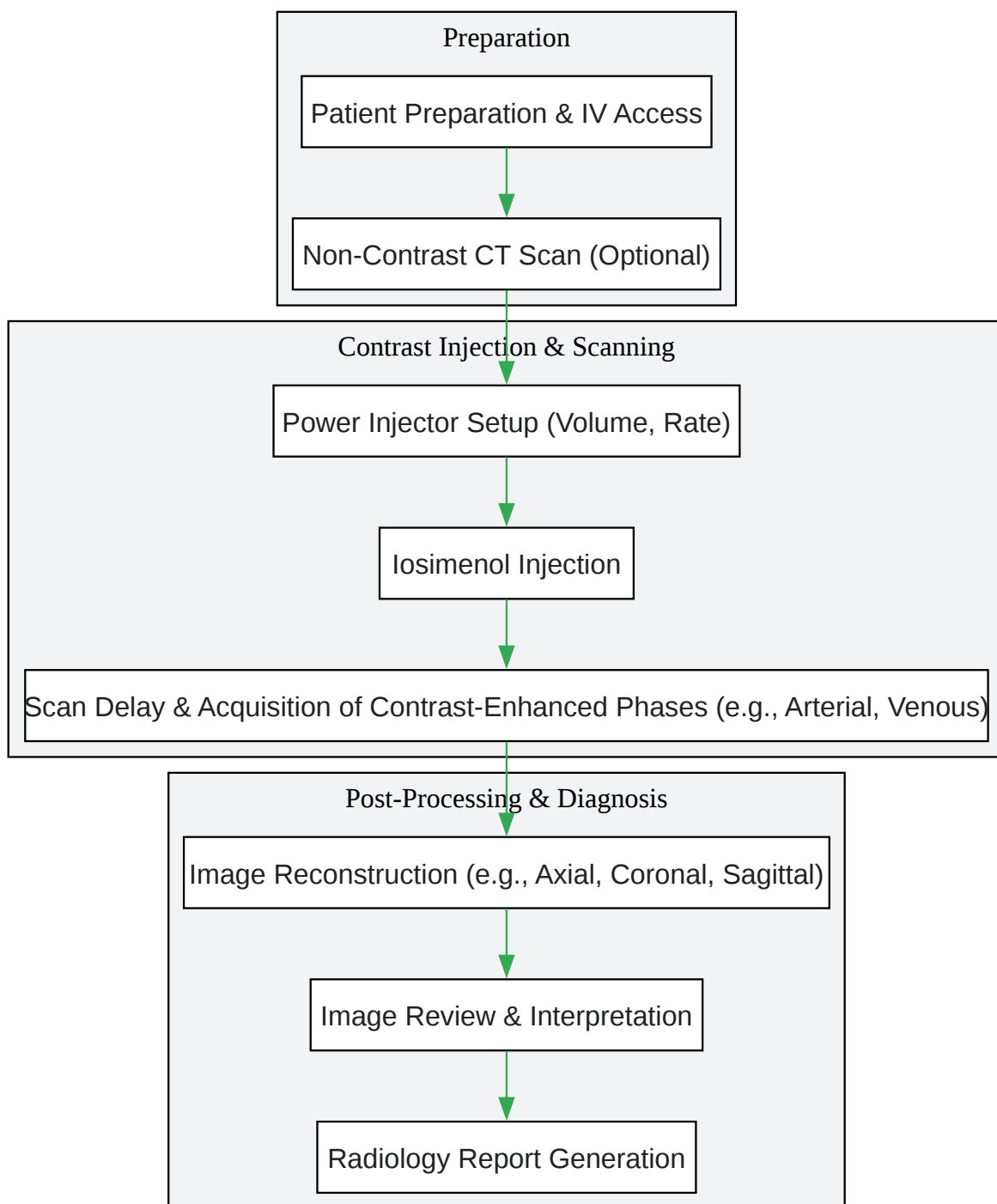
Experimental Workflows

The following diagrams illustrate the typical workflows for a clinical trial of a CT contrast agent and the process of a contrast-enhanced CT scan.



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Caption: Workflow of a Randomized Controlled Clinical Trial for a CT Contrast Agent.



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Caption: General Workflow of a Contrast-Enhanced Computed Tomography (CE-CT) Procedure.

Conclusion

Iosimenol represents a significant advancement in the field of iodinated contrast media. Its iso-osmolar nature, combined with a lower viscosity compared to other agents in its class, offers potential benefits in terms of patient safety and ease of use. Clinical data to date have demonstrated its non-inferiority in terms of efficacy and a comparable safety profile to existing iso-osmolar contrast agents. For researchers and professionals in drug development, **Iosimenol** serves as a benchmark for future innovations in contrast media, highlighting the ongoing pursuit of agents that maximize diagnostic utility while minimizing patient risk.

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